4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide
Description
4-((4-Fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide is a heterocyclic compound featuring a thiochromeno[4,3-d]thiazole core linked to a sulfonylbutanamide moiety substituted with a 4-fluorophenyl group. This structure combines sulfur- and nitrogen-containing heterocycles with a fluorinated aromatic system, which is frequently associated with enhanced metabolic stability and bioavailability in medicinal chemistry . The sulfonyl group contributes to polar interactions, while the thiazole and thiochromene moieties may enable π-π stacking and hydrogen bonding, critical for binding to biological targets.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S3/c21-13-7-9-14(10-8-13)29(25,26)11-3-6-18(24)22-20-23-19-15-4-1-2-5-16(15)27-12-17(19)28-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINRZKDZFCFKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiochromeno Thiazole Core: This step involves the cyclization of appropriate thioamide and bromoacetophenone derivatives under basic conditions to form the thiochromeno thiazole core.
Introduction of the Fluorophenyl Sulfonyl Group: The next step involves the sulfonylation of the thiochromeno thiazole intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Butanamide: The final step involves the coupling of the sulfonylated intermediate with butanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The thiochromeno moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies indicate that compounds with similar thiochromeno structures exhibit significant anticancer properties. For instance, derivatives of thiochromeno[4,3-b]pyridine have shown promising results against various cancer cell lines, suggesting that 4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide may also possess similar activities .
- Antimicrobial Properties : Compounds containing thiochromeno structures have been reported to exhibit antibacterial and antifungal activities. The sulfonyl group enhances the interaction with microbial targets, potentially making this compound effective against resistant strains .
- Neurological Disorders : Research into negative allosteric modulators of metabotropic glutamate receptors indicates that sulfonyl-containing compounds may play a role in treating psychiatric disorders such as anxiety and depression. The potential modulation of these receptors by this compound could be explored further in preclinical models .
Synthesis and Methodological Advances
The synthesis of this compound can be approached through various green chemistry protocols. Recent advancements in synthetic methodologies emphasize the use of environmentally friendly solvents and microwave-assisted reactions to enhance yield and reduce reaction times. For example, using DMSO as a solvent has shown improved yields for similar sulfonamide derivatives .
Table 1: Comparative Yields from Different Synthetic Approaches
| Synthetic Method | Yield (%) | Reference |
|---|---|---|
| Microwave-assisted synthesis | 85 | |
| DMSO solvent protocol | 80 | |
| Traditional solvent methods | 39 - 45 |
Case Studies
- In Vitro Studies : A series of in vitro studies on thiochromeno derivatives have demonstrated their ability to inhibit cell proliferation in cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation pathways .
- Animal Models : In vivo studies using animal models have indicated that compounds with similar structures exhibit significant antitumor activity, suggesting that this compound may also be effective in clinical settings if further validated .
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Thione Derivatives (Compounds [7–9])
Synthesized via base-mediated cyclization of hydrazinecarbothioamides, these compounds share a 1,2,4-triazole-3-thione core substituted with 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl groups . Key comparisons:
- Structural Differences: Unlike the target compound’s thiochromeno-thiazole system, these derivatives feature a triazole ring. However, both classes incorporate fluorinated aryl sulfonyl groups, which enhance electronic effects and lipophilicity.
- Tautomerism: Compounds [7–9] exist exclusively in the thione tautomeric form (C=S confirmed by IR at 1247–1255 cm⁻¹), whereas the thiochromeno-thiazole core in the target compound may exhibit different tautomeric behavior due to fused ring rigidity .
- Synthetic Routes : The target compound’s synthesis likely involves multi-step functionalization of the thiazole core, while triazole-thiones are derived from hydrazinecarbothioamide precursors via NaOH-mediated cyclization .
Thiazole-Based Imines (e.g., di(FPh-ThAz-An)-TPA)
This imine compound features a thiazole ring linked to fluorophenyl and triphenylamine groups via Schiff base formation . Comparisons include:
- Electronic Properties : The imine’s extended conjugation system (UV-Vis absorption) contrasts with the target compound’s sulfonylbutanamide linker, which may reduce π-conjugation but improve solubility.
Sulfonamide-Thiazole Hybrids (e.g., 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide)
These analogs () share the N-thiazol-2-yl butanamide backbone but differ in sulfonamide substituents (e.g., methylphenyl vs. fluorophenyl). Key distinctions:
- Synthetic Complexity: The target compound’s thiochromeno-thiazole core requires specialized annulation steps, whereas simpler thiazole-sulfonamides are synthesized via direct alkylation or coupling reactions .
Pyrazoline-Thiazole Derivatives (Compounds 49a–f)
These hybrids () combine thiazole and pyrazoline moieties with fluorophenyl and morpholinophenyl groups. Comparisons highlight:
- Bioactivity : Compound 49c (4-chlorophenyl substituent) shows potent AChE inhibition (IC₅₀ = 0.89 µM), suggesting that the target compound’s fluorophenyl-sulfonyl group may similarly modulate enzyme interactions .
- Substituent Effects: Replacing the morpholinophenyl group in 49a–f with a sulfonylbutanamide chain (as in the target) could alter solubility and membrane permeability.
Biological Activity
The compound 4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide is a novel chemical entity that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with related compounds.
Chemical Structure and Properties
The compound belongs to a class of thiochromeno-thiazole derivatives characterized by the presence of a sulfonyl group and a butanamide moiety. The molecular formula is with a molecular weight of approximately 512.07 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that thiochromeno-thiazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values often falling below 50 µg/mL. In particular, the derivative 4d has shown promising results against Xanthomonas oryzae with an EC50 value of 15 µg/mL, outperforming traditional antimicrobial agents like Bismerthiazol and Thiodiazole copper .
Anticancer Potential
The anticancer activity of thiochromeno-thiazole derivatives has also been explored. Compounds in this class have been evaluated for their ability to induce apoptosis in cancer cell lines. Mechanistically, these compounds may interact with specific molecular targets involved in cell proliferation and survival pathways. For instance, inhibition of the Akt/mTOR pathway has been observed in some derivatives, suggesting potential for therapeutic applications in cancer treatment .
The biological activity of This compound is believed to stem from its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzyme active sites, leading to inhibition of key metabolic pathways.
- Cell Signaling Interference : The compound may disrupt signaling pathways critical for cell growth and survival, particularly in cancer cells.
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with protein synthesis.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiochromeno-thiazole derivatives. Modifications to the sulfonyl group or the thiochromeno backbone can significantly impact potency and selectivity:
| Compound | Modification | Biological Activity |
|---|---|---|
| 4d | Fluorine substitution on phenyl ring | Enhanced antibacterial activity (EC50 = 15 µg/mL) |
| 3a | Methyl vs. ethyl substitution on sulfonyl | Variations in potency against cancer cell lines |
| 14a | Altered piperazine linker | Improved DAT affinity (Ki = 23 nM) |
These modifications highlight the importance of functional group positioning and electronic effects on biological efficacy.
Case Studies
- Study on Antimicrobial Efficacy : A series of thiochromeno derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .
- Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines demonstrated that certain thiochromeno derivatives could induce cell cycle arrest at the G1 phase, leading to decreased cell viability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide, and how can reaction conditions be optimized?
- Methodology :
- Cyclocondensation : React thioamide precursors with phenacyl bromides (e.g., 4-fluorophenacyl bromide) under reflux in ethanol or THF to form the thiazole core .
- Sulfonylation : Introduce the 4-fluorophenyl sulfonyl group via nucleophilic substitution using sulfonyl chlorides in dichloromethane (DCM) with triethylamine as a base .
- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (80–100°C for cyclization), and catalyst (e.g., Lawesson’s reagent for thiolation) to improve yields .
- Data Table :
| Reaction Step | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Thiazole formation | Ethanol | 80 | 76–89 | |
| Sulfonylation | DCM | 25 | 68–75 |
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to verify proton environments (e.g., sulfonyl group at δ 7.8–8.2 ppm, thiazole protons at δ 6.5–7.5 ppm) and carbon backbone .
- FT-IR : Confirm functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm, thiazole C=N at 1600 cm) .
- X-ray Crystallography : Refine crystal structures using SHELXL for bond-length validation and stereochemical assignment .
Advanced Research Questions
Q. How can researchers establish structure-activity relationships (SAR) for thiazole-sulfonamide hybrids targeting specific enzymes?
- Methodology :
- Bioisosteric Replacement : Substitute the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess enzyme inhibition trends .
- Enzymatic Assays : Test derivatives against BRAF kinase or carbonic anhydrase isoforms (hCAI/II) using fluorometric or colorimetric assays .
- Data Analysis : Correlate IC values with substituent Hammett constants () to quantify electronic effects .
- Data Table :
| Derivative | Substituent | BRAF IC (nM) | hCAII IC (nM) | Reference |
|---|---|---|---|---|
| 4-Fluoro | -F | 35 | 27 | |
| 4-Nitro | -NO | 120 | 85 |
Q. What strategies are recommended for resolving contradictions in bioactivity data across different cell lines or enzymatic assays?
- Methodology :
- Orthogonal Assays : Validate antitumor activity using both MTT (cell viability) and caspase-3/7 assays (apoptosis) to confirm mechanistic consistency .
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding modes .
- Meta-Analysis : Compare results across 60+ cancer cell lines (e.g., NCI-60 panel) to identify tissue-specific outliers .
Q. How can molecular docking studies be integrated with experimental data to elucidate the mechanism of action?
- Methodology :
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions (e.g., sulfonyl group hydrogen bonding with BRAF Lys483) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- Validation : Overlay docking poses with crystallographic data (e.g., PDB 3OG7) to verify binding site accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
